6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a chlorophenyl and a methyl group as substituents.
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-3-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be compared with other similar compounds such as:
Thieno[2,3-b]pyridines: These compounds also have a fused heterocyclic structure and exhibit similar biological activities.
Pyrrolo[3,4-c]pyridines: These derivatives are known for their potential as therapeutic agents in the treatment of various diseases.
Pyrazine derivatives: These compounds share structural similarities and are used in the development of antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H10ClN3O/c1-17-13(18)10-6-7-11(15-12(10)16-17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
InChI Key |
MOFDYCUZUBTJRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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